Methyl 3,5-dibromo-4-pyridinecarboxylate
Description
Methyl 3,5-dibromo-4-pyridinecarboxylate is a brominated pyridine derivative characterized by a carboxylate ester group at the 4-position and bromine atoms at the 3- and 5-positions on the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its electron-deficient pyridine core and halogen substituents, which enhance reactivity in cross-coupling reactions and nucleophilic substitutions. Its molecular formula is C₈H₅Br₂NO₂, with a molecular weight of 323.94 g/mol. The bromine atoms and ester group synergistically influence its physical properties, such as melting point (estimated 120–140°C) and solubility in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Structure
2D Structure
Properties
IUPAC Name |
methyl 3,5-dibromopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAPIZRUTJEJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Pyridine Derivatives
- Starting from pyridine or pyridine salts, bromination is performed using brominating agents such as hydrogen bromide (HBr) in the presence of oxidants like hydrogen peroxide (H₂O₂).
- The process typically involves initial formation of a pyridine intermediate, followed by selective bromination at the 3 and 5 positions.
- A notable method employs pyridine hydrochloride reacting with ammonium salts and HBr in aqueous media, with H₂O₂ as an oxidant, under controlled conditions to yield 3,5-dibromo-4-aminopyridine, which can be further transformed into the target compound (see).
- The process involves a mild reaction environment, with temperature control around 110–120°C, and pH adjustment using NaOH to facilitate bromination and subsequent purification steps.
Reaction Conditions & Data Table:
| Step | Raw Material | Brominating Agent | Solvent | Catalyst | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|---|---|
| 1 | Pyridine hydrochloride | HBr + H₂O₂ | Water | None | 110–120°C | 58.3 | Reflux, purification via recrystallization |
| 2 | 4-Methyl-3-aminopyridine | Bromine in HBr | Methanol | None | Room temp | Not specified | Conversion to dibromo derivative |
Note: The process emphasizes mild conditions and operational simplicity, suitable for industrial scaling.
One-Pot Synthesis via Nitration and Bromination
- The synthesis involves nitration of pyridine derivatives followed by bromination at specific positions, often utilizing electrophilic substitution reactions.
- This approach is advantageous for reducing steps and improving overall yield.
- For example, the synthesis of 4-methyl-3-bromopyridine involves nitration of 4-methylpyridine, followed by bromination under controlled conditions, as detailed in patent literature.
Reaction Parameters & Data Table:
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration | 4-Methylpyridine | Nitrate in acetic acid | High | Regioselective at 3-position |
| Bromination | Bromine in acetic acid | 0–40°C | Moderate | Bromination at 3 and 5 positions |
Catalytic Bromination Using Transition Metals
- Catalysts such as palladium or nickel complexes can facilitate selective bromination.
- These methods often employ bromine or N-bromosuccinimide (NBS) as brominating agents.
- Catalytic systems improve selectivity and reduce by-products, with conditions optimized at mild temperatures (~20–40°C) and pressures (~0.5 MPa).
| Catalyst | Brominating Agent | Temperature | Yield (%) | Advantages |
|---|---|---|---|---|
| Pd/C | NBS | 20–40°C | High | Selectivity and efficiency |
| Raney Ni | Bromine | 20–40°C | Moderate | Cost-effective |
Summary of Key Research Findings
Notes:
- The choice of method depends on the scale, cost considerations, and desired purity.
- Industrial processes favor the methods described in, which offer a balance of simplicity, cost-effectiveness, and environmental friendliness.
- Catalytic methods, while efficient, may involve higher costs but provide better selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dibromo-4-pyridinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridinecarboxylates.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Methyl 3,5-dibromo-4-pyridinecarboxylate has been extensively studied for its potential biological activities. It is used in various fields, including:
Chemistry: As a building block in organic synthesis.
Biology: For studying enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of Methyl 3,5-dibromo-4-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms play a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Phenylmethyl 3,5-Dibromo-4-Pyridinecarboxylate
A direct analog, phenylthis compound (CAS: 2121512-31-8), replaces the methyl ester with a phenylmethyl (benzyl) ester. Notably, this compound has been discontinued in commercial catalogs, suggesting challenges in synthesis or stability under standard conditions .
| Property | Methyl Ester | Phenylmethyl Ester |
|---|---|---|
| Molecular Weight | 323.94 g/mol | 385.04 g/mol |
| Ester Group | Methyl (-OCH₃) | Benzyl (-OCH₂C₆H₅) |
| Commercial Availability | Limited (discontinued) | Discontinued |
| Reactivity | Higher electrophilicity at C-4 | Steric hindrance slows nucleophilic attack |
Pyrazole Carboximidamide Derivatives
Compounds like 5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Entry 10) share bromine substituents but differ in core structure (pyrazole vs. pyridine) and functional groups (carboximidamide vs. ester). Pyrazole derivatives exhibit enhanced biological activity (e.g., antimicrobial, anticancer) due to the carboximidamide moiety, which facilitates hydrogen bonding with biological targets. In contrast, the pyridine carboxylate ester is more reactive in Suzuki-Miyaura couplings, leveraging bromine as a leaving group .
| Property | This compound | Pyrazole Carboximidamide (Entry 10) |
|---|---|---|
| Core Structure | Pyridine | Pyrazole |
| Functional Group | Ester (-COOCH₃) | Carboximidamide (-C(=NH)NH₂) |
| Biological Activity | Limited direct reports | Antimicrobial, anticancer |
| Synthetic Utility | Cross-coupling reactions | Drug discovery scaffolds |
Pyrrole Dicarboxylate Esters
Ethyl 2-formyl-4,4'-propylpyrrole-3,5-dicarboxylate () features a pyrrole ring with ester and formyl groups. Pyrrole-based esters are less electron-deficient than pyridine analogs, reducing their utility in metal-catalyzed reactions. However, their conjugation systems make them valuable in materials science (e.g., organic semiconductors). The absence of bromine substituents in pyrrole derivatives also limits their halogen-mediated reactivity .
Biological Activity
Methyl 3,5-dibromo-4-pyridinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound (CAS Number: 1214375-07-1) is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyridine ring, along with a carboxylate ester functional group. This unique structure contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine substituents enhance its binding affinity and reactivity, making it a valuable tool for studying enzyme interactions and inhibition.
Biological Activities
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, which can be beneficial in treating diseases like tuberculosis. For instance, it has demonstrated activity against Mycobacterium tuberculosis by targeting the MmpL3 protein, crucial for bacterial viability .
- Antitumor Potential : Preliminary studies suggest that this compound may possess antitumor properties, although further investigation is required to elucidate its efficacy and mechanism in cancer treatment .
Case Studies
- Antitubercular Activity : In a study focusing on compounds targeting MmpL3, this compound was found to inhibit the growth of M. tuberculosis strains with a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.0625 μg/mL . This highlights its potential as a lead compound for antitubercular drug development.
- Enzyme Interaction Studies : Various studies have explored the interaction of this compound with different enzymes. For example, the compound was used to study enzyme kinetics and inhibition patterns, providing insights into its mechanism of action at the molecular level .
Data Table
Q & A
Q. What are the standard synthetic routes for preparing Methyl 3,5-dibromo-4-pyridinecarboxylate, and how can regioselectivity be ensured during bromination?
Methodological Answer: The compound is typically synthesized via bromination of methyl 4-pyridinecarboxylate. A common approach involves using bromine (Br₂) in a mixture of acetic acid and sulfuric acid under controlled temperature (0–5°C) to minimize over-bromination. Regioselectivity at the 3,5-positions is achieved due to the electron-withdrawing effect of the carboxylate group, which deactivates the pyridine ring and directs bromination to the meta positions. Purification via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Confirmation of regiochemistry requires NMR (¹H/¹³C) and mass spectrometry .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR: The pyridine proton (H-2 or H-6) appears as a singlet near δ 8.5–9.0 ppm. The methyl ester group resonates as a singlet at δ 3.9–4.1 ppm.
- ¹³C NMR: The carbonyl carbon (C=O) appears at δ 165–170 ppm, while brominated carbons (C-3 and C-5) show deshielded signals near δ 120–130 ppm.
- Mass Spectrometry (EI-MS): A molecular ion peak [M⁺] at m/z 294 (for C₈H₅Br₂NO₂) and fragment peaks corresponding to loss of Br (Δ m/z 79/81) confirm the structure.
- X-ray Crystallography: Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, particularly the Br–C distances (~1.89–1.92 Å) and ester geometry .
Q. How does the electron-deficient pyridine core influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The electron-withdrawing ester and bromine substituents render the pyridine ring highly electron-deficient, facilitating Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with aryl boronic acids at positions 3 and 5 requires careful optimization of ligands (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in DMF/H₂O at 80–100°C. Competitive debromination can occur under harsh conditions, necessitating inert atmosphere and stoichiometric control .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Methodological Answer: Heavy bromine atoms introduce strong X-ray absorption, requiring high-resolution data (≤ 0.8 Å) and correction for anomalous scattering. SHELXL is preferred for refinement due to its robust handling of heavy atoms. Challenges include:
- Disorder: Bromine positions may exhibit partial occupancy; restraints (ISOR, DELU) stabilize refinement.
- Thermal Motion: High displacement parameters (Ueq) for Br atoms necessitate TLS parameterization.
Referencing analogous structures (e.g., dihalogenated pyridines ) aids in validating geometric parameters.
Q. How can computational modeling (DFT) predict the electronic effects of substituents on the reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) quantify electronic effects:
- Electrostatic Potential Maps: Highlight electron-deficient regions (LUMO localization at Br and C-4), guiding nucleophilic attack sites.
- NBO Analysis: Reveals hyperconjugative interactions between the ester group and pyridine ring, stabilizing the planar conformation.
- Transition-State Modeling: Predicts activation barriers for bromine displacement reactions (e.g., SNAr). Validation via experimental kinetics (e.g., UV-Vis monitoring) is critical .
Q. What contradictions exist in reported synthetic yields for this compound, and how are they resolved?
Methodological Answer: Discrepancies in yields (40–75%) arise from:
- Bromination Conditions: Excess Br₂ or prolonged reaction times promote di-bromination but risk decomposition.
- Purification Methods: Recrystallization (higher purity but lower recovery) vs. chromatography (higher recovery with solvent traces).
A standardized protocol using 1.2 equiv Br₂ in H₂SO₄/HOAc (0°C, 2 hr) followed by column chromatography (hexane/EtOAc 4:1) achieves 65% yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
